

# Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** Phenoxybenzamine-d5 Hydrochloride

**Cat. No.:** B589000

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to **Phenoxybenzamine-d5 Hydrochloride**. Given that this compound is a deuterated analog, primarily synthesized for use as an internal standard in quantitative analyses, publicly available, detailed spectroscopic data is limited. This guide presents available information for its non-deuterated counterpart, Phenoxybenzamine Hydrochloride, as a reference, alongside the expected spectral characteristics for the deuterated species. The experimental protocols detailed herein are based on established analytical practices for compounds of this nature.

## Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for **Phenoxybenzamine-d5 Hydrochloride** is provided below.

Property	Value	Source
Chemical Name	N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride	<a href="#">[1]</a>
CAS Number	1329838-45-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>18</sub> H <sub>17</sub> D <sub>5</sub> CINO · HCl	<a href="#">[1]</a>
Molecular Weight	345.32 g/mol	<a href="#">[2]</a>
Deuterated Forms	≥98% (d <sub>1</sub> -d <sub>5</sub> )	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Solubility	DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL	<a href="#">[1]</a>

## Mass Spectrometry Data

**Phenoxybenzamine-d5 Hydrochloride** is principally used as an internal standard for the quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)[\[4\]](#)

Expected Mass Spectrum of Phenoxybenzamine-d5:

The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five deuterium atoms on the phenoxy ring.

Parameter	Phenoxybenzamine Hydrochloride	Phenoxybenzamine-d5 Hydrochloride
Molecular Formula	C <sub>18</sub> H <sub>22</sub> CINO · HCl	C <sub>18</sub> H <sub>17</sub> D <sub>5</sub> CINO · HCl
Molecular Weight	340.29 g/mol <a href="#">[5]</a>	345.32 g/mol <a href="#">[2]</a>
Expected [M+H] <sup>+</sup>	~304.15 m/z	~309.18 m/z

## Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Phenoxybenzamine using **Phenoxybenzamine-d5 Hydrochloride** as an internal standard.

### Sample Preparation:

- Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration of **Phenoxybenzamine-d5 Hydrochloride** into the appropriate matrix (e.g., plasma, urine).
- Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.
- Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the residue in the mobile phase.

### LC-MS/MS Parameters:

- LC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard would be determined by direct infusion or by analyzing a concentrated standard solution.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectra for **Phenoxybenzamine-d5 Hydrochloride** are not publicly available. However, the <sup>1</sup>H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can

be used as a reference.[\[6\]](#)

#### Expected $^1\text{H}$ NMR Spectrum of **Phenoxybenzamine-d5 Hydrochloride**:

The  $^1\text{H}$  NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated form, with the significant exception of the absence of signals corresponding to the protons on the phenoxy ring.

Assignment (Non-deuterated)	Approximate Chemical Shift ( $\delta$ , ppm)	Expected in d5-variant?
Aromatic protons (phenoxy)	6.8 - 7.4	No
Aromatic protons (benzyl)	7.2 - 7.5	Yes
-CH <sub>2</sub> - (benzyl)	3.5 - 4.0	Yes
-CH-	4.5 - 5.0	Yes
-O-CH <sub>2</sub> -	3.9 - 4.3	Yes
-N-CH <sub>2</sub> -CH <sub>2</sub> -Cl	2.8 - 3.8	Yes
-CH <sub>3</sub>	1.2 - 1.5	Yes

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid **Phenoxybenzamine-d5 Hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Apply appropriate phasing and baseline correction to the processed spectrum.

- $^{13}\text{C}$  NMR Acquisition:

- Use a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy Data

Specific IR data for **Phenoxybenzamine-d5 Hydrochloride** is not readily available. The IR spectrum of the non-deuterated form is characterized by absorptions corresponding to its functional groups.

### Expected IR Spectrum of **Phenoxybenzamine-d5 Hydrochloride**:

The IR spectrum of the deuterated compound will be very similar to the non-deuterated form. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around  $2100\text{-}2300\text{ cm}^{-1}$ ) compared to C-H stretching vibrations (around  $2800\text{-}3000\text{ cm}^{-1}$ ).

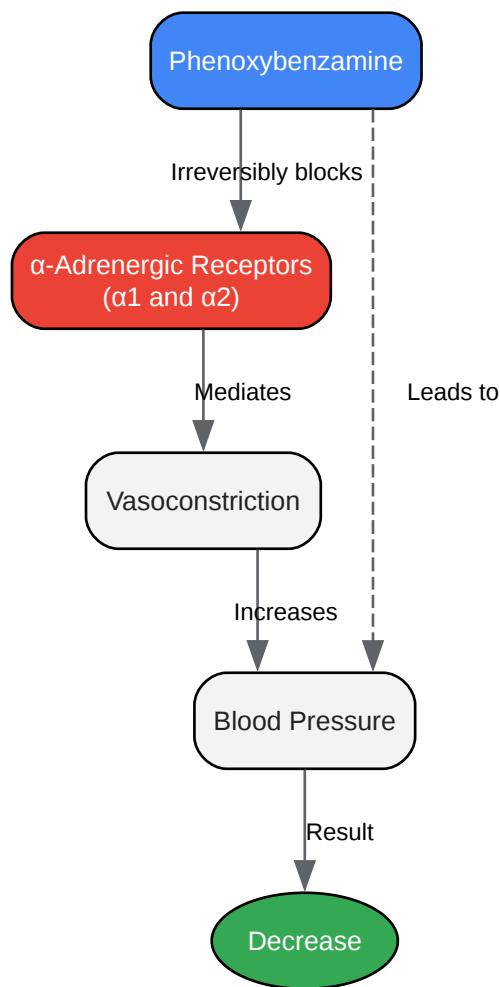
Functional Group	Approximate Wavenumber ( $\text{cm}^{-1}$ ) (Non-deuterated)	Expected in d5-variant?
N-H <sup>+</sup> stretch (amine salt)	2400 - 2700	Yes
C-H stretch (aromatic)	3000 - 3100	Yes (benzyl), C-D stretch for phenoxy-d5
C-H stretch (aliphatic)	2850 - 3000	Yes
C=C stretch (aromatic)	1450 - 1600	Yes
C-O stretch (ether)	1200 - 1250	Yes
C-N stretch	1000 - 1250	Yes
C-Cl stretch	600 - 800	Yes

## Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

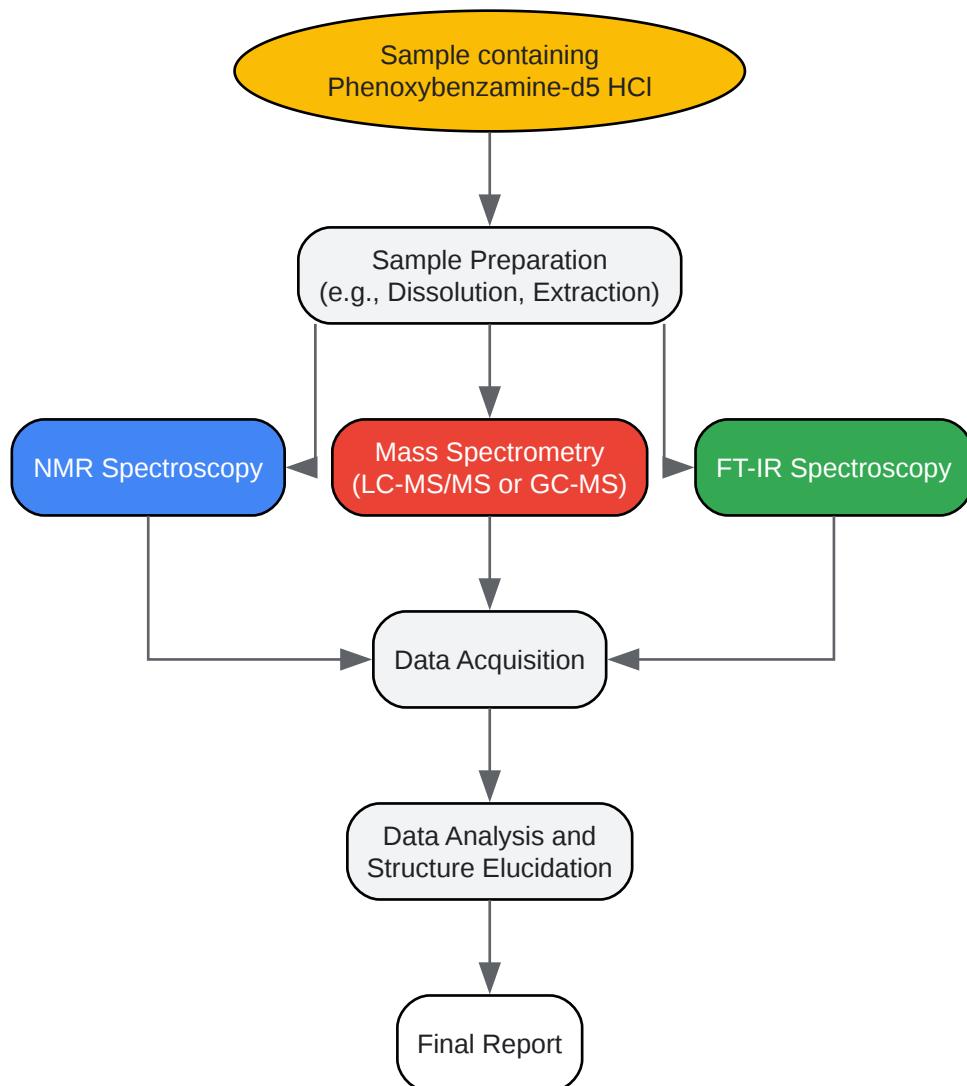
## Signaling Pathways and Analytical Workflow

The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a general workflow for its spectroscopic analysis.



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Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589000#spectroscopic-data-for-phenoxybenzamine-d5-hydrochloride]

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